![molecular formula C12H11FN2O4 B2683282 [4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956327-03-0](/img/structure/B2683282.png)
[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of 4-Fluorophenylacetic acid . 4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . It is used as an intermediate in the production of fluorinated anesthetics .
Molecular Structure Analysis
The molecular structure of 4-Fluorophenylacetic acid is represented by the formula C8H7FO2 . The InChI key for this compound is MGKPFALCNDRSQD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion
A study on the metabolism and excretion of a compound structurally related to "[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid," MK-0524 (a prostaglandin D2 receptor antagonist), in humans revealed that it was absorbed rapidly, with the major route of excretion being via feces (68%), and urinary excretion accounting for 22% of the administered dose. The majority of the dose was excreted within 96 hours, and the parent compound was the primary radioactive component circulating in plasma, comprising 42 to 72% of the total radioactivity in plasma for up to 12 hours (Karanam et al., 2007).
Diagnostic Use
The diagnostic application of radiotracers for assessing safety and dosimetry in human participants has been explored. For instance, a study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor, which is of clinical interest due to its role in multiple sclerosis and other conditions. The study supports the safety of the radiotracer for evaluating inflammation in human clinical populations (Brier et al., 2022).
Therapeutic Monitoring
Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, provides insights into therapeutic monitoring. The study showed that elimination occurred principally via feces, with urinary excretion accounting for only a small portion of total radioactivity. The study detailed the primary route of metabolism and suggested the presence of more slowly cleared metabolites (Renzulli et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of action
Many drugs work by binding to a specific protein in the body, which is then able to exert its effect. This protein is known as the drug’s target. The drug can either enhance or inhibit the protein’s function, depending on the desired outcome .
Mode of action
The drug interacts with its target, often a protein, by binding to it. The drug can either mimic the protein’s natural ligand, enhancing its effect, or it can block the ligand from binding, inhibiting the protein’s effect .
Biochemical pathways
Once the drug has bound to its target, it can affect various biochemical pathways in the body. This can lead to a variety of effects, depending on the pathways that are affected .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted by the body. Factors such as the drug’s chemical structure, formulation, route of administration, and dosage can all affect its pharmacokinetics .
Result of action
The result of the drug’s action can vary widely, depending on its target and mode of action. It could lead to a reduction in symptoms, a cure for a disease, or even the prevention of a condition .
Action environment
The environment in which the drug acts can greatly influence its effectiveness. Factors such as pH, temperature, and the presence of other molecules can all affect how well the drug works .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c1-12(7-2-4-8(13)5-3-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNVPEAJZWNGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.